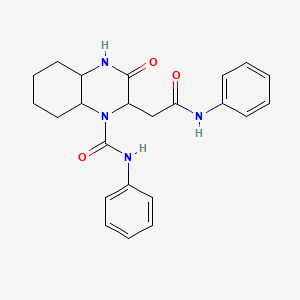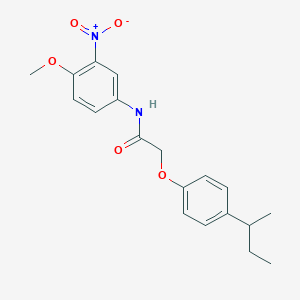
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide
説明
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide, also known as AQ-RA 741, is a novel compound that has been the subject of scientific research in recent years. This compound belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities. AQ-RA 741 has been identified as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth and survival. Studies have shown that 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 inhibits the Akt/mTOR signaling pathway, which is involved in the growth and survival of cancer cells. It has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 inhibits cell proliferation and induces apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has several advantages for lab experiments, including its high potency and selectivity for its target pathways. However, its low solubility and stability may limit its use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741.
将来の方向性
There are several future directions for the research of 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741. One potential application is in the treatment of cancer, where it may be used as a chemotherapeutic agent or in combination with other drugs. Additionally, 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 may have potential applications in the treatment of neurodegenerative diseases and inflammatory disorders. Further studies are needed to fully understand the mechanism of action and therapeutic potential of 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741. Additionally, the development of more stable and soluble analogs may improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
科学的研究の応用
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has been the subject of scientific research due to its potential therapeutic benefits. In vitro studies have shown that 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has anticancer properties, inhibiting the growth of various cancer cell lines. It has also been found to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases. Additionally, 2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyloctahydro-1(2H)-quinoxalinecarboxamide 741 has been shown to have anti-inflammatory and antioxidant properties, suggesting potential applications in the treatment of inflammatory and oxidative stress-related disorders.
特性
IUPAC Name |
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyl-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21(24-16-9-3-1-4-10-16)15-20-22(29)26-18-13-7-8-14-19(18)27(20)23(30)25-17-11-5-2-6-12-17/h1-6,9-12,18-20H,7-8,13-15H2,(H,24,28)(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATXACBVRWGJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C(N2C(=O)NC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4119029.png)

![diethyl 3-methyl-5-({[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4119035.png)
![1-[(4-methylphenyl)sulfonyl]-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B4119045.png)
![4-{[(dihexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4119048.png)
![4-(2-methoxybenzyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119051.png)
![1-[(4-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4119068.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4119073.png)
![N-1-adamantyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4119082.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4119086.png)
![N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4119091.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4119097.png)
![N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119106.png)
![methyl 2-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119121.png)